N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tetrahydroquinoline ring system, an acetyl group, and a sulfonamide group attached to a methoxy and methyl-substituted benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The acetylation of the resulting tetrahydroquinoline can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
The sulfonamide group is introduced through a sulfonylation reaction, where the acetylated tetrahydroquinoline reacts with a sulfonyl chloride derivative in the presence of a base like triethylamine
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the Pictet-Spengler reaction, as well as the use of more efficient catalysts and reagents for the acetylation and sulfonylation steps. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. These reactions are often performed in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used in substitution reactions. Catalysts like Lewis acids or bases may be employed to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is investigated for its potential use in drug development. Its sulfonamide group is known to interact with various biological targets, making it a candidate for the treatment of diseases such as bacterial infections and cancer.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.
The tetrahydroquinoline ring system may also interact with various receptors and proteins, modulating their activity and contributing to the compound’s biological effects. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide: This compound has similar structural features but with diethoxy groups instead of methoxy and methyl groups. The presence of diethoxy groups can alter its chemical reactivity and biological activity.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide: This compound has two methoxy groups on the benzene ring, which can affect its solubility and interaction with biological targets.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-11-17(7-9-19(13)25-3)26(23,24)20-16-6-8-18-15(12-16)5-4-10-21(18)14(2)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEOSDNOFAMUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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